molecular formula C58H96O21 B062325 Apoptolidin CAS No. 194874-06-1

Apoptolidin

Cat. No.: B062325
CAS No.: 194874-06-1
M. Wt: 1129.4 g/mol
InChI Key: WILMROCKORZEMQ-AIUMZUNXSA-N
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Description

Apoptolidin is a polyketide compound isolated from the bacterium Nocardiopsis. It is known for its potent ability to induce apoptosis selectively in transformed cells, particularly those with adenovirus type 12 oncogenes, while sparing normal cells . This unique property makes it a valuable tool in cancer research and potential therapeutic applications.

Mechanism of Action

Target of Action

Apoptolidin primarily targets the mitochondrial F0F1-ATP synthase , a crucial enzyme complex involved in cellular energy production. Specifically, it inhibits the F0F1-ATPase subunit, which plays a central role in ATP synthesis within the mitochondria .

Result of Action

This compound-induced apoptosis occurs independently of the p53 status. It is inhibited by BCL-2 , a protein that regulates apoptosis, and relies on the action of caspase-9 , a key initiator caspase. Additionally, PARP (poly ADP-ribose polymerase) is cleaved during apoptosis .

Action Environment

Environmental factors influence this compound’s efficacy and stability:

: This compound, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase : This compound family glycomacrolides target leukemia through oxidative phosphorylation : A Family of Glycosylated Macrolides Selectively Target … - bioRxiv

Biochemical Analysis

Biochemical Properties

Apoptolidin A has been found to be a potent inhibitor of the F0F1-ATPase activity in intact yeast mitochondria .

Cellular Effects

This compound A has demonstrated significant effects on various types of cells. It effectively inhibits cell growth and colony formation in colorectal cancer (CRC) cells . The induction of G0/G1 phase cell cycle arrest is associated with the downregulation of cyclin D1 and CDK4/6 expression . Long-term exposure to this compound A also induces apoptosis, as confirmed by the downregulation and upregulation of Bcl-2 and Bax expression, respectively .

Molecular Mechanism

The molecular mechanism of this compound A involves its interaction with the mitochondrial F0F1-ATP synthase . Structural comparisons between this compound A and other macrolides revealed significant similarity between the this compound A aglycone and oligomycin, a known inhibitor of mitochondrial F0F1-ATP synthase . This similarity suggests that this compound A might target a mitochondrial protein .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound A in laboratory settings are not widely reported, it is known that the compound induces apoptosis in a mouse lymphoma cell line within 6 hours of exposure .

Metabolic Pathways

This compound A’s impact on metabolic pathways is linked to its inhibition of the F0F1-ATPase . This enzyme is a key component of the mitochondrial oxidative phosphorylation pathway, which is responsible for the majority of ATP production in eukaryotic cells .

Transport and Distribution

Given its known interaction with a mitochondrial protein, it is likely that it is transported to and distributed within the mitochondria .

Subcellular Localization

This compound A is believed to localize in the mitochondria, given its interaction with the mitochondrial F0F1-ATPase . This localization is likely to be crucial for its activity, as it allows the compound to interact directly with its target enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of apoptolidin involves complex polyketide biosynthesis pathways. The natural production of this compound is achieved through fermentation processes using Nocardiopsis bacteria. The biosynthetic gene cluster responsible for this compound production has been identified, allowing for genetic manipulation to enhance yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation. Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial to maximize yield. Downstream processing includes extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Apoptolidin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified biological activities. These derivatives are studied for their potential to improve therapeutic outcomes .

Scientific Research Applications

Apoptolidin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study polyketide biosynthesis and to develop synthetic analogs with improved properties.

    Biology: Serves as a tool to investigate apoptosis pathways and the role of mitochondrial F1FO ATPase in cell death.

    Medicine: Explored for its potential as an anti-cancer agent due to its selective cytotoxicity towards transformed cells.

    Industry: Utilized in the development of new pharmaceuticals and as a lead compound for drug discovery.

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s unique ability to selectively induce apoptosis in transformed cells while sparing normal cells sets it apart from other similar compounds. This selectivity is crucial for its potential therapeutic applications, making it a promising candidate for targeted cancer therapies .

Properties

IUPAC Name

(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H96O21/c1-29-17-16-18-40(59)43(69-13)25-45(76-55(65)33(5)23-31(3)21-30(2)22-32(4)41(20-19-29)77-56-51(63)50(62)52(71-15)37(9)74-56)53(64)58(67)35(7)48(60)34(6)42(79-58)24-39(28-68-12)75-47-27-57(11,66)54(38(10)73-47)78-46-26-44(70-14)49(61)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19+,29-17+,30-22+,31-21+,33-23+/t32-,34+,35-,36-,37+,38+,39-,40+,41-,42-,43+,44-,45+,46+,47+,48+,49-,50+,51+,52+,53-,54+,56+,57+,58-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILMROCKORZEMQ-AIUMZUNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C=C(C=C(C(=O)OC(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)C(C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1/C=C(/C=C(/C=C(/C(=O)O[C@@H](C[C@@H]([C@H](CC/C=C(/C=C/[C@H]1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C)OC)O)O)\C)O)OC)[C@H]([C@]3([C@@H]([C@H]([C@H]([C@H](O3)C[C@H](COC)O[C@H]4C[C@]([C@H]([C@@H](O4)C)O[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)OC)(C)O)C)O)C)O)O)\C)\C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H96O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1129.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194874-06-1
Record name Apoptolidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194874061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name APOPTOLIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAO6WVQ23I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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